molecular formula C10H16O4 B3142307 (E)-ethyl 4-butoxy-2-oxobut-3-enoate CAS No. 502164-22-9

(E)-ethyl 4-butoxy-2-oxobut-3-enoate

Cat. No.: B3142307
CAS No.: 502164-22-9
M. Wt: 200.23 g/mol
InChI Key: WSQKPVMVPNBPFV-SOFGYWHQSA-N
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Description

(E)-ethyl 4-butoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C10H16O4 It is characterized by the presence of an ester functional group, a butoxy substituent, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-butoxy-2-oxobut-3-enoate typically involves the esterification of 4-butoxy-2-oxobut-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-butoxy-2-oxobut-3-enoic acid+ethanolacid catalyst(E)-ethyl 4-butoxy-2-oxobut-3-enoate+water\text{4-butoxy-2-oxobut-3-enoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-butoxy-2-oxobut-3-enoic acid+ethanolacid catalyst​(E)-ethyl 4-butoxy-2-oxobut-3-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-butoxy-2-oxobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form corresponding diketones.

    Reduction: The compound can be reduced to yield saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(E)-ethyl 4-butoxy-2-oxobut-3-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-butoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-butoxy-2-oxobutanoate: Lacks the conjugated enone system.

    Methyl 4-butoxy-2-oxobut-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

(E)-ethyl 4-butoxy-2-oxobut-3-enoate is unique due to its conjugated enone system, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the butoxy group also influences its chemical properties and interactions.

Properties

IUPAC Name

ethyl (E)-4-butoxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQKPVMVPNBPFV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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